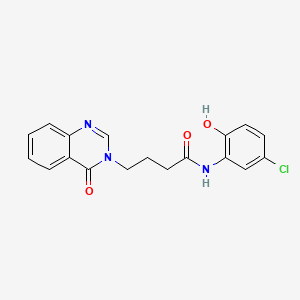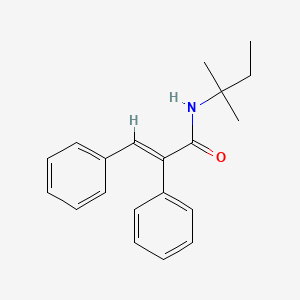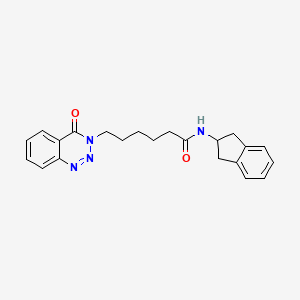![molecular formula C18H17N5O2S B11016917 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11016917.png)
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide: ITP , is a complex organic compound with an intriguing structure. Let’s break it down:
- The indole moiety (1H-indol-6-yl) is a common heterocyclic system found in various natural products and drugs. It plays a crucial role in cell biology and has attracted attention due to its biological activities .
- The oxadiazole ring (1,2,4-oxadiazol-5-yl) is another heterocyclic component, known for its diverse pharmacological properties.
- The thiazole group (1,3-thiazol-2-yl) adds further complexity to the compound.
Preparation Methods
Synthetic Routes: While specific synthetic routes for ITP may not be readily available in the literature, we can draw inspiration from related compounds. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives. It involves the reaction of a ketone with phenylhydrazine under acidic conditions . Adaptation of this approach could lead to the formation of ITP.
Industrial Production: Unfortunately, information on large-scale industrial production methods for ITP remains scarce. researchers often explore modifications of existing synthetic routes to optimize yield and scalability.
Chemical Reactions Analysis
Reactivity: ITP likely undergoes various chemical reactions, including:
Oxidation: Oxidative transformations of the indole and thiazole moieties.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic substitutions at reactive sites.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents. Exploration of ITP’s reactivity is essential for understanding its behavior.
Scientific Research Applications
Chemistry:
Drug Discovery: ITP’s unique structure makes it an attractive scaffold for designing novel drugs.
Catalysis: It could serve as a ligand in transition metal-catalyzed reactions.
Anticancer Potential: Investigate ITP’s effects on cancer cells.
Antimicrobial Activity: Assess its impact on microbes.
Materials Science: Explore its use in materials synthesis.
Mechanism of Action
ITP’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While ITP’s uniqueness lies in its specific combination of indole, oxadiazole, and thiazole, we can compare it to other indole-based compounds. For instance, indole-3-acetic acid is a plant hormone derived from tryptophan and has diverse biological applications .
Properties
Molecular Formula |
C18H17N5O2S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H17N5O2S/c24-15(20-8-6-17-21-9-10-26-17)3-4-16-22-18(23-25-16)13-2-1-12-5-7-19-14(12)11-13/h1-2,5,7,9-11,19H,3-4,6,8H2,(H,20,24) |
InChI Key |
POLGTMTUBRXFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11016842.png)


![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016855.png)
![2-methyl-1-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016862.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11016866.png)
![N-(2-{[2-(6-chloro-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B11016868.png)
![3-methyl-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11016875.png)


![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11016899.png)
![N-(4-fluoro-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11016902.png)
![N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11016907.png)
![4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11016909.png)
